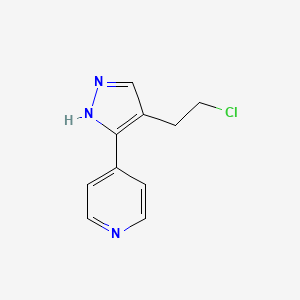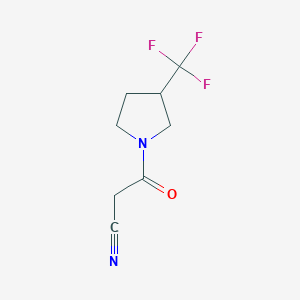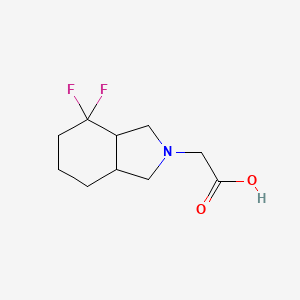
4-(4-(2-chloroethyl)-1H-pyrazol-3-yl)pyridine
説明
4-(4-(2-chloroethyl)-1H-pyrazol-3-yl)pyridine, also known as 4-CEPP, is a heterocyclic compound that was first synthesized in 1995. It is a pyrazole derivative and has been widely used in the scientific research field due to its unique properties. 4-CEPP has been found to have a wide range of applications, from being used as an inhibitor of certain enzymes to being used as a marker for a variety of biological processes.
科学的研究の応用
Central Nervous System (CNS) Modulation
Imidazopyridines, due to their structural similarity to purines, have been found to act as GABA A receptor positive allosteric modulators . This application is significant in the development of treatments for CNS disorders, such as anxiety, insomnia, and epilepsy. The compound’s ability to modulate neurotransmitter activity could lead to new CNS therapeutic agents.
Gastrointestinal System
The class of imidazopyridines has been identified to include proton pump inhibitors . These are used to reduce stomach acid production and are commonly prescribed for gastroesophageal reflux disease (GERD) and peptic ulcers. The specific compound could be explored for its efficacy as a proton pump inhibitor.
Anti-inflammatory Applications
Some imidazopyridine derivatives have been found to possess anti-inflammatory properties and are classified as non-steroidal anti-inflammatory drugs (NSAIDs) . Research into 4-(4-(2-chloroethyl)-1H-pyrazol-3-yl)pyridine could uncover potential anti-inflammatory applications, possibly offering a new therapeutic option for inflammation-related conditions.
Antimicrobial Activity
Recent studies have explored the antimicrobial features of new imidazopyridine derivatives . The structural modifications in these compounds can lead to significant antimicrobial properties, which could be beneficial in developing new antibiotics or antiseptics.
Cancer Therapeutics
Imidazopyridines have shown the ability to influence cellular pathways necessary for the functioning of cancerous cells . Investigating the specific interactions and mechanisms of action of 4-(4-(2-chloroethyl)-1H-pyrazol-3-yl)pyridine could lead to novel cancer treatments, especially if it can target specific pathways involved in tumor growth and metastasis.
Carbohydrate Metabolism Enzyme Inhibition
Compounds within the imidazopyridine group have been associated with the inhibition of enzymes involved in carbohydrate metabolism . This application has potential implications for the treatment of metabolic disorders, such as diabetes, where regulating enzyme activity can be crucial.
特性
IUPAC Name |
4-[4-(2-chloroethyl)-1H-pyrazol-5-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3/c11-4-1-9-7-13-14-10(9)8-2-5-12-6-3-8/h2-3,5-7H,1,4H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJJXVHJCTGJYQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=C(C=NN2)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-(2-chloroethyl)-1H-pyrazol-3-yl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(6-cyclopropyl-1-isobutyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol](/img/structure/B1482191.png)
![Methyl 6-amino-2-cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1482194.png)



![2-(2-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile](/img/structure/B1482199.png)
![(6-methyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine](/img/structure/B1482202.png)
![2-(2-cyclobutyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-amine](/img/structure/B1482204.png)
![2-(Pyrazin-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B1482205.png)

![5-(Azetidin-3-yloxy)-[1,3,4]thiadiazol-2-ylamine hydrochloride](/img/structure/B1482208.png)
![N-[3-[[5-Cyclopropyl-2-[[4-(4-morpholinyl)phenyl]amino]-4-pyrimidinyl]amino]propyl]cyclobutanecarboxamide hydrochloride](/img/structure/B1482210.png)
![7-(azidomethyl)-1-(cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482212.png)
![1,6-dimethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482213.png)